molecular formula C21H28N2O3 B5494911 N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide

N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide

Cat. No. B5494911
M. Wt: 356.5 g/mol
InChI Key: KMSPMQCKNCTDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective antagonist of the cannabinoid CB1 receptor, but further research has revealed its potential in other areas as well.

Mechanism of Action

N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of this receptor, it can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on the body, depending on the specific physiological system being targeted. For example, it has been shown to reduce pain and inflammation in animal models, and to improve motor function in Parkinson's disease patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, its relatively low potency and short half-life may limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for research on N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including:
1. Further exploration of its potential therapeutic applications in pain management, addiction treatment, and neurological disorders.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of more potent and longer-lasting analogs of this compound.
4. Study of its interactions with other drugs and compounds, to better understand its potential for drug interactions and side effects.
5. Investigation of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then reacted with N-isopropylamine and propanoyl chloride to yield the final product.

Scientific Research Applications

N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Some of the areas where it has shown promise include pain management, addiction treatment, and neurological disorders such as Parkinson's disease.

properties

IUPAC Name

3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-15(2)22-21(24)8-9-23-10-11-26-20(14-23)18-5-4-17-13-19(25-3)7-6-16(17)12-18/h4-7,12-13,15,20H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSPMQCKNCTDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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